molecular formula C21H18ClN3O4S B11244436 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11244436
M. Wt: 443.9 g/mol
InChI Key: CZFHPVOLUMNUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzoxazine core, followed by the introduction of the sulfonyl and pyridinyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzoxazine ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazine ring and the sulfonyl and pyridinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-chloro-4-(4-methylbenzenesulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    Benzoxazines: These compounds share the benzoxazine core but may lack the sulfonyl or pyridinyl groups.

    Sulfonyl derivatives: These compounds contain the sulfonyl group but may have different core structures.

    Pyridinyl derivatives: These compounds include the pyridinyl group but may not have the benzoxazine or sulfonyl groups. The uniqueness of this compound lies in its ability to combine these functional groups, providing a versatile platform for various applications.

Properties

Molecular Formula

C21H18ClN3O4S

Molecular Weight

443.9 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-pyridin-3-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H18ClN3O4S/c1-14-4-7-17(8-5-14)30(27,28)25-13-20(21(26)24-16-3-2-10-23-12-16)29-19-9-6-15(22)11-18(19)25/h2-12,20H,13H2,1H3,(H,24,26)

InChI Key

CZFHPVOLUMNUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.